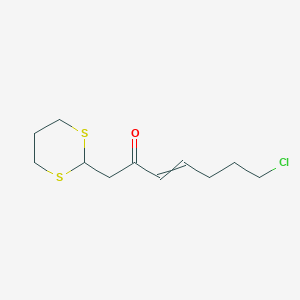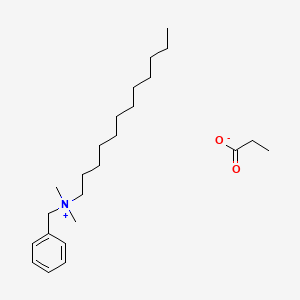
N-Benzyl-N,N-dimethyldodecan-1-aminium propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N,N-dimethyldodecan-1-aminium propanoate is a quaternary ammonium compound known for its antimicrobial and surfactant properties. It is widely used in various industries, including healthcare, food processing, and household products, due to its ability to kill bacteria, viruses, and fungi.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dimethyldodecan-1-aminium propanoate typically involves the reaction of dodecylamine with benzyl chloride in the presence of a base, followed by quaternization with dimethyl sulfate. The reaction conditions include:
Temperature: 50-70°C
Solvent: Ethanol or methanol
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves:
Mixing: Dodecylamine and benzyl chloride are mixed in a solvent.
Reaction: The mixture is heated and stirred for several hours.
Quaternization: Dimethyl sulfate is added to the reaction mixture.
Purification: The product is purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-N,N-dimethyldodecan-1-aminium propanoate undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to primary amines under specific conditions.
Substitution: Undergoes nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium iodide, potassium bromide
Major Products
Oxidation: Corresponding oxides and alcohols
Reduction: Primary amines
Substitution: Halogenated quaternary ammonium compounds
Applications De Recherche Scientifique
N-Benzyl-N,N-dimethyldodecan-1-aminium propanoate is extensively used in scientific research due to its versatile properties:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies as an antimicrobial agent.
Medicine: Utilized in the formulation of disinfectants and antiseptics.
Industry: Applied in the production of cleaning agents, fabric softeners, and preservatives.
Mécanisme D'action
The compound exerts its effects by disrupting the cell membranes of microorganisms. It targets the lipid bilayer, causing leakage of cellular contents and ultimately leading to cell death. The molecular pathways involved include:
Membrane Disruption: Interaction with phospholipids in the cell membrane.
Protein Denaturation: Binding to proteins and altering their structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges.
Dodecyltrimethylammonium Bromide: Commonly used in surfactant applications.
Uniqueness
N-Benzyl-N,N-dimethyldodecan-1-aminium propanoate stands out due to its specific combination of benzyl and dodecyl groups, which enhance its antimicrobial efficacy and surfactant properties compared to other quaternary ammonium compounds.
Propriétés
Numéro CAS |
870077-71-7 |
|---|---|
Formule moléculaire |
C24H43NO2 |
Poids moléculaire |
377.6 g/mol |
Nom IUPAC |
benzyl-dodecyl-dimethylazanium;propanoate |
InChI |
InChI=1S/C21H38N.C3H6O2/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;1-2-3(4)5/h13-15,17-18H,4-12,16,19-20H2,1-3H3;2H2,1H3,(H,4,5)/q+1;/p-1 |
Clé InChI |
XXNZQEGUMGPICD-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14180431.png)
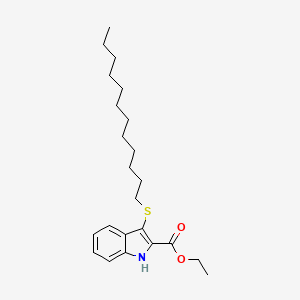
![Methyl 3-[(2-phenylethyl)amino]but-2-enoate](/img/structure/B14180440.png)

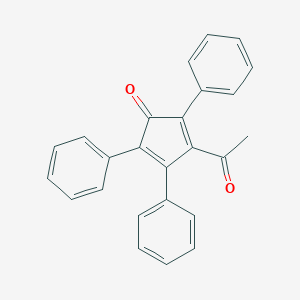
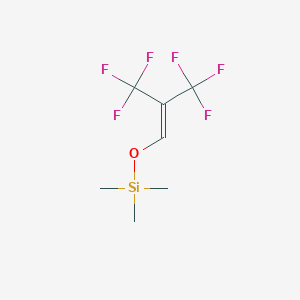
![N~1~,N~3~,N~6~-Tris[3-(octadecyloxy)propyl]hexane-1,3,6-tricarboxamide](/img/structure/B14180458.png)
![4-[6-(4-Methylphenyl)pyrazin-2-yl]morpholine](/img/structure/B14180466.png)

![(1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B14180481.png)
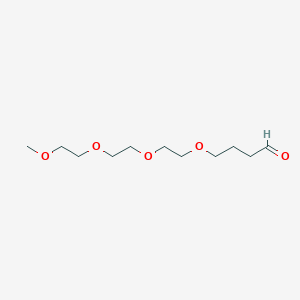
![7-Chloro-3-ethyl-8-fluoro-2,3,3a,4,5,9b-hexahydronaphtho[1,2-b]furan](/img/structure/B14180499.png)

